2-Hydroxy-1-(1H-pyrrol-2-yl)propan-1-one
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Overview
Description
2-Hydroxy-1-(1H-pyrrol-2-yl)propan-1-one is a chemical compound with the molecular formula C7H9NO2 It is known for its unique structure, which includes a pyrrole ring attached to a hydroxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1H-pyrrol-2-yl)propan-1-one typically involves the reaction of pyrrole with a suitable aldehyde or ketone under controlled conditions. One common method involves the condensation of pyrrole with hydroxyacetone in the presence of an acid catalyst. The reaction is carried out at a moderate temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 2-oxo-1-(1H-pyrrol-2-yl)propan-1-one.
Reduction: Formation of 2-hydroxy-1-(1H-pyrrol-2-yl)propan-1-ol.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
2-Hydroxy-1-(1H-pyrrol-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(1H-pyrrol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-Hydroxy-1-(1H-pyrrol-2-yl)propan-1-one can be compared with other similar compounds, such as:
2-Acetylpyrrole: Lacks the hydroxy group, making it less polar and less reactive in certain chemical reactions.
2-Hydroxy-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
1-(1H-Pyrrol-2-yl)ethanone: Lacks the hydroxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C7H9NO2 |
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Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-hydroxy-1-(1H-pyrrol-2-yl)propan-1-one |
InChI |
InChI=1S/C7H9NO2/c1-5(9)7(10)6-3-2-4-8-6/h2-5,8-9H,1H3 |
InChI Key |
YFHPHDASXPLWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CN1)O |
Origin of Product |
United States |
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